molecular formula C11H15N B2701090 3-Isopropylindoline CAS No. 67932-69-8

3-Isopropylindoline

Cat. No.: B2701090
CAS No.: 67932-69-8
M. Wt: 161.248
InChI Key: ASZQCOOQPFGESL-UHFFFAOYSA-N
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Description

3-Isopropylindoline (CAS 67932-69-8) is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a secondary amine of the indoline class, featuring a fused benzene and five-membered nitrogen-containing ring. This structure makes it a valuable scaffold and building block in medicinal and synthetic organic chemistry, particularly for the research and development of pharmacologically active molecules . Compounds with the indoline skeleton are important targets in drug discovery due to their presence in launched therapeutics and candidates in clinical trials . As a research chemical, this compound serves as a key intermediate for organic synthesis. Its predicted physical properties include a density of 0.967 g/cm³ and a boiling point of approximately 238°C at 760 mmHg . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZQCOOQPFGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67932-69-8
Record name 3-(propan-2-yl)-2,3-dihydro-1H-indole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 3-isopropylindole using catalytic hydrogenation can yield this compound. Another method involves the intramolecular Diels–Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-isopropylindole using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

Scientific Research Applications

The applications of 3-Isopropylindoline can be categorized into several key areas:

1. Chemistry:

  • Building Block for Synthesis: It is utilized in the synthesis of other indole derivatives and complex organic compounds.
  • Reactivity: The compound's reactivity allows it to form various derivatives through electrophilic substitution reactions.

2. Biology:

  • Biological Activities: Research indicates that derivatives of this compound exhibit potential biological activities, including:
    • Antiviral Properties: Some studies have demonstrated efficacy against viral infections.
    • Anticancer Activity: Compounds derived from this compound have shown promise in inhibiting cancer cell growth.
    • Antimicrobial Effects: It has been investigated for its ability to combat bacterial infections.

3. Medicine:

  • Drug Development: The compound is explored for its potential use in developing new therapeutic agents targeting various diseases.
  • Mechanism of Action: It interacts with multiple biological receptors, influencing significant biochemical pathways relevant to disease treatment.

4. Industry:

  • Production of Dyes and Pigments: this compound is used in manufacturing dyes and pigments due to its stable chemical structure.
  • Industrial Chemicals: Its derivatives find applications in producing various industrial chemicals.

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisVersatile reactivity leading to diverse derivatives
BiologyAntiviral, anticancer, antimicrobialDemonstrated efficacy against specific pathogens
MedicineDrug developmentPotential therapeutic agents targeting various diseases
IndustryDyes and pigments productionStable structure suitable for industrial applications

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound derivatives on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a lead compound for anticancer drug development. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Properties
Another research effort focused on the antiviral activity of this compound against influenza viruses. In vitro tests revealed that the compound inhibited viral replication, highlighting its potential as an antiviral agent. Further studies are needed to explore its efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-Isopropylindoline and its derivatives involves interactions with various molecular targets. These compounds can bind to specific receptors or enzymes, modulating their activity. For instance, indoline derivatives have been shown to interact with neurotransmitter receptors, influencing neurological pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-isopropylindoline, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity/Safety Data
This compound (hypothetical) N/A C₁₁H₁₅N 161.24 Isopropyl at C3 of indoline Not available
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione 403998-13-0 C₁₄H₂₁N₃O₂ 263.34 Isopropylamino-propyl, dione groups Not reported
2-(3-Hydroxypropyl)isoindoline-1,3-dione 883-44-3 C₁₁H₁₁NO₃ 205.21 Hydroxypropyl, dione groups Similarity score: 0.84
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione 19667-37-9 C₁₁H₁₀ClNO₃ 239.66 Chloro-hydroxypropyl, dione groups For research use only
2-(3-Morpholinopropyl)isoindoline NR3536000 C₁₄H₂₂N₂O 234.34 Morpholinopropyl substituent LD₅₀ (mice, IV): 180 mg/kg

Key Observations :

  • Functional Groups: Unlike this compound, most analogs in the evidence are isoindoline-1,3-diones, which include two ketone groups (dione) and varying substituents (e.g., hydroxypropyl, morpholinopropyl). These groups enhance polarity and influence reactivity .
  • Toxicity: The morpholinopropyl-substituted isoindoline derivative exhibits acute toxicity (LD₅₀ = 180 mg/kg in mice via intravenous exposure), suggesting that bulky substituents may enhance biological activity .

Physicochemical Properties

  • Boiling Points and Solubility : While direct data for this compound is lacking, analogs like 3-(3-hydroxypropyl)indole (CAS 3569-21-9) exhibit a boiling point of 200°C at 2 mmHg and density of 1.13 g/cm³, suggesting that alkyl substituents increase hydrophobicity .

Notes and Limitations

Data Gaps : Direct experimental data on this compound is scarce; comparisons rely on structurally related compounds.

Structural Differences : Isoindoline-1,3-diones differ from indolines by the presence of two ketone groups, which significantly alter electronic and steric properties .

Substituent Effects : The position and nature of substituents (e.g., isopropyl vs. hydroxypropyl) critically influence solubility, toxicity, and synthetic routes .

Biological Activity

3-Isopropylindoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of indoline, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various indole derivatives against Mycobacterium tuberculosis (Mtb), showcasing that certain substitutions can enhance activity against both replicating and non-replicating forms of the bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated using high-throughput screening methods.

CompoundMIC (μg/mL)Activity Type
This compound>16Anti-Mtb
6-Chloro derivative51.3Anti-Mtb
6-Bromo derivative>32Loss of activity

This table summarizes the MIC values for selected derivatives, demonstrating that structural modifications can significantly impact biological activity against Mtb .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Compounds with similar structures have been shown to inhibit Mtb DNA gyrase effectively, leading to cell death through disruption of DNA supercoiling .

Case Studies

  • Study on Antimycobacterial Activity : A detailed evaluation was conducted on various indole derivatives, including this compound. The study employed the LORA assay to assess efficacy against non-replicating Mtb, revealing that certain compounds retained inhibitory activity under low-oxygen conditions typical of latent tuberculosis infections .
  • Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications at the C-6 position of the indole ring could enhance or diminish biological activity. For example, introducing halogen groups at this position resulted in varying degrees of inhibition against Mtb, highlighting the importance of chemical structure in determining biological efficacy .

Q & A

Q. What are best practices for incorporating literature gaps into this compound research proposals?

  • Methodology : Conduct systematic reviews to identify underexplored areas (e.g., metabolic pathways). Justify hypotheses using citation maps (VOSviewer) showing low publication density on specific targets. Propose novel methodologies (e.g., CRISPR-Cas9 gene editing to study mechanism of action) .

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